molecular formula C18H36O2 B565281 Ethyl Palmitate-d5 CAS No. 1215397-47-9

Ethyl Palmitate-d5

Cat. No. B565281
CAS RN: 1215397-47-9
M. Wt: 289.515
InChI Key: XIRNKXNNONJFQO-PVGOWFQYSA-N
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Description

Ethyl Palmitate-d5 is a labeled fatty acid found in Amaranth oil . It is an organic compound with the chemical formula C18H36O2 . It is a colorless solid with a wax-like odor . It is the ethyl ester of palmitic acid and has a role as a plant metabolite . It is used as a hair- and skin-conditioning agent .


Molecular Structure Analysis

The molecular formula of this compound is C18H36O2 . The IUPAC name is 1,1,2,2,2-pentadeuterioethyl hexadecanoate . The InChI is InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 .


Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in ethyl ether . It is stable under normal conditions, but under strong acid or strong alkali conditions, it can be easily hydrolyzed . The molecular weight is 289.5 g/mol .

Scientific Research Applications

1. Biomarker for Alcohol Consumption

Ethyl Palmitate-d5 has been used as a biomarker for alcohol consumption. A study utilized ethyl palmitate along with other fatty acid ethyl esters (FAEEs) and ethyl glucuronide (EtG) in meconium samples from newborns to detect gestational alcohol consumption. This approach utilized ethyl palmitate as part of a cumulative concentration analysis for interpreting alcohol abuse during pregnancy (Bakdash et al., 2010).

2. Anti-Inflammatory Activity

This compound has demonstrated potential in anti-inflammatory activities. A study evaluated the anti-inflammatory activity of ethyl palmitate in various experimental rat models, showing its effectiveness in reducing inflammation across different scenarios (Saeed et al., 2012).

3. Commercial Applications in Various Industries

Ethyl palmitate, including its derivatives like this compound, finds applications in the manufacture of cosmetics, detergents, additives in textile and paper industries, flavors, pharmaceuticals, and hydraulic fluids. Its use as a hair and skin-conditioning agent has also been noted (Gunawan et al., 2017).

4. Forensic Science Applications

In forensic science, ethyl palmitate, including this compound, has been used to analyze hair samples for markers of chronically elevated alcohol consumption. This method provides a retrospective detection of alcohol abuse (Pragst et al., 2001).

Safety and Hazards

Ethyl Palmitate-d5 is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion are CO and CO2 . Contact with strong oxidants can cause it to burn .

Biochemical Analysis

Cellular Effects

Its parent compound, palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It’s worth noting that these effects may not directly translate to Ethyl Palmitate-d5 due to the presence of the deuterium atoms .

Molecular Mechanism

Its parent compound, palmitate, has been shown to induce ER stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol

Temporal Effects in Laboratory Settings

This compound has been shown to alter the release behaviors of volatile compounds in solution, increasing their olfactory detection thresholds (ODTs), and reducing the equilibrium headspace concentrations . This suggests that this compound may have temporal effects on cellular function in laboratory settings.

Dosage Effects in Animal Models

There is currently no available literature on the dosage effects of this compound in animal models. Its parent compound, ethyl palmitate, has been shown to have anti-inflammatory activity in different experimental rat models .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as its parent compound, palmitate. Palmitate is known to be involved in various metabolic pathways, including those related to lipid metabolism . The specific metabolic pathways of this compound have not been well-studied.

Subcellular Localization

Lipid modifications, such as those present in this compound, often play a role in protein targeting and localization .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNKXNNONJFQO-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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